(3-Allyloxy-pyridin-2-yl)-methanol
Description
(3-Allyloxy-pyridin-2-yl)-methanol is a pyridine derivative featuring an allyloxy group (-O-CH₂CH=CH₂) at the 3-position and a hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3-prop-2-enoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c1-2-6-12-9-4-3-5-10-8(9)7-11/h2-5,11H,1,6-7H2 |
InChI Key |
RFZNBIJSMKMUDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(N=CC=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following pyridine derivatives share structural similarities with (3-Allyloxy-pyridin-2-yl)-methanol, differing primarily in substituent type, position, and electronic effects:
Electronic and Steric Effects
- Allyloxy vs. Methoxy/Chloro: The allyloxy group in this compound is electron-withdrawing due to the oxygen atom but introduces steric bulk and unsaturation. In contrast, methoxy groups (e.g., in (6-Methoxypyridin-2-yl)-methanol) are electron-donating, stabilizing the pyridine ring for electrophilic substitutions .
- Chloro Substituents: Chlorine in (2-Chloro-5-methylpyridin-3-yl)methanol increases reactivity toward nucleophilic aromatic substitution, a property absent in the allyloxy derivative .
Physicochemical Properties
- Molecular Weight: The allyloxy derivative (165.19 g/mol) is heavier than analogs with smaller substituents (e.g., 139.15 g/mol for (6-Methoxypyridin-2-yl)-methanol) due to the larger allyl group .
- Solubility: Hydroxymethyl groups enhance water solubility, but the allyloxy chain may reduce it compared to methoxy-substituted derivatives. Propyl-substituted analogs (e.g., (3-Propylpyridin-2-yl)methanol) are more lipophilic .
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